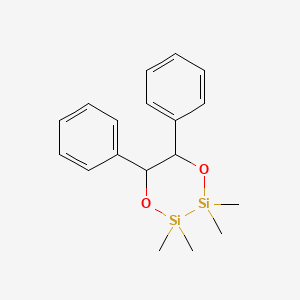
Benzyl(2-phenylethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-phenylethyl)phosphinic acid is an organophosphorus compound that contains a phosphinic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2-phenylethyl)phosphinic acid typically involves the reaction of benzyl halides with phosphinic acid derivatives. One common method is the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions often include the use of solvents such as toluene or THF and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reaction to ensure high yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-phenylethyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: Substitution reactions at the phosphorus atom can lead to the formation of different phosphinic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinic acids .
Scientific Research Applications
Benzyl(2-phenylethyl)phosphinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl(2-phenylethyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor of certain enzymes . This interaction often involves coordination with metal ions in the active site of the enzyme, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl(2-phenylethyl)phosphinic acid include:
Phosphonic acids: These compounds have a similar structure but with a different oxidation state of phosphorus.
Phosphonates: These are esters of phosphonic acids and have similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisosteric group makes it valuable in drug design and development .
Properties
CAS No. |
60265-00-1 |
|---|---|
Molecular Formula |
C15H17O2P |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
benzyl(2-phenylethyl)phosphinic acid |
InChI |
InChI=1S/C15H17O2P/c16-18(17,13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,16,17) |
InChI Key |
SYLDFTPUJJERIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCP(=O)(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)



![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)


![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)


